molecular formula C10H12O3S B8524198 Methyl 2-hydroxy-4-(ethylthio)benzoate

Methyl 2-hydroxy-4-(ethylthio)benzoate

Cat. No.: B8524198
M. Wt: 212.27 g/mol
InChI Key: YBEDLEVQHBMYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-(ethylthio)benzoate is a benzoate ester derivative characterized by a hydroxy group at the ortho position (C2) and an ethylthio (-SC₂H₅) substituent at the para position (C4) on the aromatic ring, with a methyl ester group at the carboxyl position. The hydroxy group enhances polarity and acidity, while the ethylthio group introduces sulfur-based electronic and steric effects, distinguishing it from simpler alkyl or oxygen-substituted benzoates.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 4-ethylsulfanyl-2-hydroxybenzoate

InChI

InChI=1S/C10H12O3S/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3

InChI Key

YBEDLEVQHBMYKK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point Solubility LogP* (Predicted)
Methyl 2-hydroxy-4-(ethylthio)benzoate 2-OH, 4-SC₂H₅, COOCH₃ 228.28 Not reported Moderate in DMSO, ethanol 2.1–2.5
Methyl salicylate 2-OH, COOCH₃ 152.15 -8°C Low in water; high in ethanol 1.9
Ethyl 4-bromo-2-(methylthio)benzoate 4-Br, 2-SCH₃, COOC₂H₅ 275.16 Not reported Organic solvents 3.2
Methyl 4-methylbenzoate 4-CH₃, COOCH₃ 150.17 12°C Insoluble in water 2.3

*LogP: Octanol-water partition coefficient.

  • Solubility: The ortho-hydroxy group in this compound increases water solubility compared to non-hydroxylated analogues like methyl 4-methylbenzoate. However, the ethylthio group introduces hydrophobicity, reducing aqueous solubility relative to methyl salicylate .
  • Acidity : The ortho-hydroxy group (pKa ~8–10) is more acidic than aliphatic alcohols due to resonance stabilization, comparable to methyl salicylate .

Reactivity and Stability

  • Ester Hydrolysis : The methyl ester is susceptible to alkaline hydrolysis, similar to other benzoates. The electron-withdrawing hydroxy group may accelerate hydrolysis relative to alkyl-substituted derivatives .
  • Oxidation : The ethylthio group can oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions, a reactivity absent in oxygen-based analogues like methyl salicylate .
  • Electrophilic Substitution : The ortho-hydroxy group directs electrophiles to the para position, which is already occupied by the ethylthio group. This may limit further substitution compared to unsubstituted benzoates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.